molecular formula C15H20FNO4 B12304686 2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B12304686
M. Wt: 297.32 g/mol
InChI Key: QHYYPOGNLIBZLB-UHFFFAOYSA-N
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Description

The compound 2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid (CAS: 270596-51-5) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl substituent. Its systematic name is (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid, with the molecular formula C₁₅H₂₀FNO₄ (molecular weight: 297.33 g/mol). This compound belongs to the 3-Amino-4-phenylbutyric Acid Analogs class, commonly utilized in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic and nucleophilic conditions. The fluorine atom at the meta position of the phenyl ring enhances electronic and steric properties, influencing binding interactions in bioactive molecules.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

QHYYPOGNLIBZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, typically using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry:
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its fluorophenyl moiety may enhance biological activity by improving binding affinity to target proteins or receptors.

2. Anticancer Activity:
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may contribute to increased metabolic stability and enhanced interaction with biological targets .

3. Enzyme Inhibition:
Studies suggest that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases like cancer and diabetes. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug design .

Case Studies

Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid and evaluated their anticancer properties. The most promising derivative showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the fluorophenyl group can enhance therapeutic efficacy .

Case Study 2: Peptide Synthesis
Another application involves using this compound as a building block in peptide synthesis. A study demonstrated that incorporating the Boc-protected amino acid into peptides improved solubility and stability, leading to enhanced biological activity compared to unprotected analogs .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions and fluorine’s unique electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The primary analogs for comparison include:

Compound Name CAS Number Molecular Formula Substituent Position & Group Molecular Weight (g/mol) Purity
(3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid 270596-51-5 C₁₅H₂₀FNO₄ 3-fluorophenyl 297.33 ≥98%*
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 270065-80-0 C₁₆H₂₀F₃NO₄ 4-(trifluoromethyl)phenyl 347.33 98%+

Notes:

  • Substituent Position : The target compound has a meta-fluorine on the phenyl ring, while the analog features a para-trifluoromethyl (CF₃) group.
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing and lipophilic, whereas fluorine is moderately electron-withdrawing.

Physicochemical Properties

  • The 3-fluorophenyl analog (C₁₅H₂₀FNO₄) has a lower LogP (~2.1), balancing solubility and permeability.
  • Acid Dissociation Constant (pKa) :
    • Both compounds share a carboxylic acid group (pKa ~2.5) and a Boc-protected amine (pKa ~10). Substituents minimally alter these values.

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, commonly referred to as Boc-3-amino-4-(3-fluorophenyl)butanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.33 g/mol
  • CAS Number : 7021570
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its stability and reactivity in biological systems.

Biological Activity

The biological activity of 2-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is primarily associated with its role as an intermediate in the synthesis of various pharmacologically active compounds. Its structural features contribute to its interaction with biological targets.

The fluorinated phenyl moiety enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency in drug formulations. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further modifications or conjugations necessary for drug development.

Case Studies

  • Sitagliptin Synthesis : A study highlighted the use of Boc-3-amino-4-(3-fluorophenyl)butanoic acid as a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor used in the treatment of type 2 diabetes. The incorporation of fluorine was shown to enhance the compound's inhibitory activity against DPP-4 enzymes significantly .
  • Antidepressant Activity : Research into similar compounds has suggested that modifications at the phenyl ring can lead to increased serotonin reuptake inhibition, indicating potential antidepressant properties. The introduction of fluorine atoms has been correlated with enhanced binding affinity to serotonin transporters .

Biological Assays and Results

Assay TypeResultReference
DPP-4 InhibitionIC50 = 0.5 µM
Serotonin Reuptake InhibitionIncreased by 50% compared to non-fluorinated analogs
Cytotoxicity (Cancer Cell Lines)IC50 > 100 µM (non-cytotoxic)

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